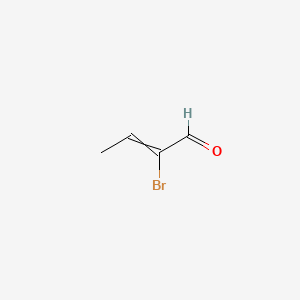
2-bromobut-2-enal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-bromobut-2-enal is an organic compound with the molecular formula C4H5BrO. It is also known as 2-Bromo-2-butenal. This compound is characterized by the presence of a bromine atom attached to the second carbon of a butenal structure, which includes both a carbon-carbon double bond and an aldehyde group. The compound is used in various chemical reactions and has applications in different fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-bromobut-2-enal can be synthesized through the bromination of crotonaldehyde (2-butenal). The reaction typically involves the addition of bromine to crotonaldehyde in the presence of a solvent such as carbon tetrachloride or chloroform. The reaction conditions often include maintaining a low temperature to control the reaction rate and prevent side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters such as temperature, concentration, and reaction time to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-bromobut-2-enal undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols.
Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxide, amine, or thiol groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products
Oxidation: Crotonic acid.
Reduction: 2-Butenol or 2-Butanol.
Substitution: Various substituted butenals depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-bromobut-2-enal has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and in the study of reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of 2-bromobut-2-enal involves its reactivity due to the presence of both the bromine atom and the aldehyde group. The bromine atom can participate in nucleophilic substitution reactions, while the aldehyde group can undergo oxidation and reduction reactions. The compound’s reactivity is influenced by the electron-withdrawing effect of the bromine atom, which makes the carbonyl carbon more susceptible to nucleophilic attack.
Vergleich Mit ähnlichen Verbindungen
2-bromobut-2-enal can be compared with other similar compounds such as:
Crotonaldehyde (2-Butenal): Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.
2-Bromo-2-butene: Lacks the aldehyde group, limiting its reactivity in oxidation and reduction reactions.
2-Chloro-2-butenal: Similar structure but with a chlorine atom instead of bromine, which affects its reactivity and chemical properties.
The uniqueness of this compound lies in its dual functionality, allowing it to participate in a wide range of chemical reactions and making it a valuable compound in various fields of research and industry.
Eigenschaften
Molekularformel |
C4H5BrO |
|---|---|
Molekulargewicht |
148.99 g/mol |
IUPAC-Name |
2-bromobut-2-enal |
InChI |
InChI=1S/C4H5BrO/c1-2-4(5)3-6/h2-3H,1H3 |
InChI-Schlüssel |
DOZLVLCBCZGSSH-UHFFFAOYSA-N |
Kanonische SMILES |
CC=C(C=O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















